molecular formula C14H11NO2S2 B2568644 1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole CAS No. 860789-59-9

1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole

Cat. No.: B2568644
CAS No.: 860789-59-9
M. Wt: 289.37
InChI Key: MLJCVEIWVSOHQN-UHFFFAOYSA-N
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Description

1-[4-(Phenylsulfonyl)-3-thienyl]-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a phenylsulfonyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Phenylsulfonyl)-3-thienyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[4-(Phenylsulfonyl)-3-thienyl]-1H-pyrrole can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, diverse reactivity, and potential biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)thiophen-3-yl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-19(17,12-6-2-1-3-7-12)14-11-18-10-13(14)15-8-4-5-9-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJCVEIWVSOHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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